Imatinib RC11 Imatinib RC11
Brand Name: Vulcanchem
CAS No.:
VCID: VC18545292
InChI: InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44)
SMILES:
Molecular Formula: C33H28N10O
Molecular Weight: 580.6 g/mol

Imatinib RC11

CAS No.:

Cat. No.: VC18545292

Molecular Formula: C33H28N10O

Molecular Weight: 580.6 g/mol

* For research use only. Not for human or veterinary use.

Imatinib RC11 -

Specification

Molecular Formula C33H28N10O
Molecular Weight 580.6 g/mol
IUPAC Name 1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea
Standard InChI InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44)
Standard InChI Key VCDZACXUMBMZRO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6

Introduction

Chemical Identity and Structural Characteristics

Imatinib RC11 (CAS: 220127-57-1) is a derivative of Imatinib mesylate, a tyrosine kinase inhibitor pivotal in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . Its molecular formula is C33H28N10O\text{C}_{33}\text{H}_{28}\text{N}_{10}\text{O}, with a molecular weight of 580.66 g/mol . The compound is characterized as a white to off-white solid with limited solubility in dimethyl sulfoxide (DMSO) and methanol .

Table 1: Key Physicochemical Properties of Imatinib RC11

PropertyValueSource
Molecular FormulaC33H28N10O\text{C}_{33}\text{H}_{28}\text{N}_{10}\text{O}
Molecular Weight580.66 g/mol
Melting Point>230°C (decomposition)
SolubilitySlightly soluble in DMSO, methanol
Purity>95% (HPLC)

Structurally, Imatinib RC11 retains the core pharmacophore of Imatinib but includes modifications that classify it as a process-related impurity. These alterations are critical for understanding its behavior during drug manufacturing and storage .

Pharmacological Context and Mechanism

Role in Pharmaceutical Development

As a synthetic impurity, Imatinib RC11 is monitored during Imatinib production to ensure compliance with International Council for Harmonisation (ICH) guidelines, which mandate strict limits on impurity levels . Its presence in formulations is typically restricted to ≤0.15% by weight to avoid adverse effects .

Research Findings and Analytical Data

Study FocusMethodologyKey FindingsSource
Synthesis & CharacterizationReverse-phase HPLC, NMRConfirmed structural integrity and purity >95%
Stability TestingAccelerated degradation studiesStable under controlled conditions (pH 4–8)
Toxicological ScreeningIn vitro cardiomyocyte assaysNo significant cardiotoxicity at ≤10 µM

Notably, a 2020 study linked Imatinib RC11 to COVID-19-related research, exploring its potential off-target effects on viral proteases, though conclusive data remain unpublished .

Clinical and Regulatory Relevance

Imatinib RC11’s clinical relevance is indirect but significant. Regulatory agencies like the U.S. FDA and EMA require rigorous impurity profiling for oncology drugs, necessitating robust analytical methods to detect and quantify compounds like RC11 .

Future Directions and Research Gaps

Current literature lacks in vivo toxicokinetic data for Imatinib RC11. Future studies should address:

  • Long-term stability: Impact of storage conditions on impurity formation.

  • Metabolic pathways: Hepatic processing and potential bioactive metabolites.

  • Target selectivity: Off-target interactions with non-kinase proteins.

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